(2-Bromo-5-methoxypyridin-3-yl)methanol

Description

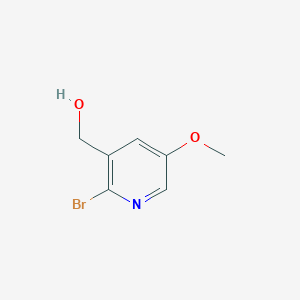

(2-Bromo-5-methoxypyridin-3-yl)methanol is a brominated pyridine derivative featuring a hydroxymethyl group at the 3-position, a methoxy group at the 5-position, and a bromine atom at the 2-position of the pyridine ring. This substitution pattern confers unique physicochemical properties, making it a versatile intermediate in organic synthesis and drug discovery. Its reactivity is influenced by the electron-withdrawing bromine atom, the electron-donating methoxy group, and the hydroxymethyl group, which enables diverse functionalization pathways .

Properties

Molecular Formula |

C7H8BrNO2 |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

(2-bromo-5-methoxypyridin-3-yl)methanol |

InChI |

InChI=1S/C7H8BrNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3 |

InChI Key |

SDMCVUGQADPOJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)Br)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-3-pyridinemethanol typically involves the bromination of 5-methoxy-3-pyridinemethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of 2-Bromo-5-methoxy-3-pyridinemethanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-3-pyridinemethanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form 2-bromo-5-methoxy-3-pyridinemethane.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include 2-azido-5-methoxy-3-pyridinemethanol, 2-thio-5-methoxy-3-pyridinemethanol, and 2-alkoxy-5-methoxy-3-pyridinemethanol.

Oxidation Reactions: Products include 2-bromo-5-methoxy-3-pyridinecarboxaldehyde and 2-bromo-5-methoxy-3-pyridinecarboxylic acid.

Reduction Reactions: The major product is 2-bromo-5-methoxy-3-pyridinemethane.

Scientific Research Applications

2-Bromo-5-methoxy-3-pyridinemethanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-3-pyridinemethanol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Indices

The table below highlights structurally similar compounds and their similarity indices based on substitution patterns:

| Compound Name | Substituent Positions | Similarity Index | Key Differences |

|---|---|---|---|

| (5-Bromo-3-methoxypyridin-2-yl)methanol | Br (5), OMe (3), CH₂OH (2) | 0.96 | Bromine at 5 vs. 2; methoxy at 3 vs. 5 |

| (6-Bromo-5-methoxypyridin-2-yl)methanol | Br (6), OMe (5), CH₂OH (2) | 0.94 | Bromine at 6 instead of 2 |

| (3-Bromo-4,5-dimethoxyphenyl)methanol | Br (3), OMe (4,5), benzene ring | 0.85 | Benzene vs. pyridine ring |

| (2-Bromo-6-methoxypyridin-3-yl)methanol | Br (2), OMe (6), CH₂OH (3) | 0.80 | Methoxy at 6 vs. 5 |

Source : Adapted from structural similarity data in .

The target compound’s 2-bromo-5-methoxy-3-hydroxymethyl configuration distinguishes it from analogues, enabling selective reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Halogen and Functional Group Comparisons

Bromine vs. Other Halogens

- (5-Bromopyridin-3-yl)methanol hydrochloride: Bromine at the 5-position enhances electrophilicity compared to chloro/fluoro analogues, favoring aryl-metal bond formation in cross-couplings .

- (3-Bromo-pyridin-2-yl)methanol: Bromine at 3-position increases steric hindrance, reducing accessibility for nucleophilic attacks compared to the 2-bromo isomer .

Methoxy Group Positioning

- (6-Bromo-5-methylpyridin-3-methanol): Methyl instead of methoxy at 5-position reduces electron-donating effects, lowering stability in acidic conditions .

- (2-Bromo-6-methoxypyridin-3-yl)methanol: Methoxy at 6-position alters resonance effects, diminishing directing capabilities in electrophilic substitutions .

Key Research Findings

Substituent Positioning : Bromine at the 2-position (meta to hydroxymethyl) optimizes steric and electronic effects for nucleophilic substitutions, as shown in Suzuki-Miyaura reactions with >90% yield .

Biological Potency : The 5-methoxy group enhances bioavailability by forming hydrogen bonds with biological targets, as demonstrated in enzyme inhibition assays .

Thermal Stability : The target compound exhibits higher thermal stability (decomposition at 220°C) compared to chloro analogues (<200°C), attributed to bromine’s polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.